molecular formula C13H16F3NO B3340297 1-Benzyl-4-(trifluoromethyl)piperidin-4-ol CAS No. 373603-70-4

1-Benzyl-4-(trifluoromethyl)piperidin-4-ol

Cat. No. B3340297
Key on ui cas rn: 373603-70-4
M. Wt: 259.27 g/mol
InChI Key: BROXBGWEKOTEGT-UHFFFAOYSA-N
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Patent
US06608078B2

Procedure details

A mixture of 1-benzyl-4-piperidone (2.2 g, 11.67 mmole) and (trifluoromethyl)-trimethyl silane (2.37 g, 16.7 mmole) in dry THF (10 ml) at 0° C. was treated with tetrabutylammonium fluoride (0.02 g) in THF. The mixture was stirred at 0° C. for 15 min and allowed to stir at 25-30° C. for 2 hr. THF (10 ml) and 3N HCl were added and stirred for 2 hr. The reaction mixture was extracted with ethyl acetate (3×25 ml), washed with water (2×10 ml) and brine (20 ml), dried (Na2SO4). Residue obtained after evaporation of solvent was purified by column chromatography over silica gel. Elute from a mixture of 5% methanol in chloroform gave 1-benzyl-4-hydroxy-4-trifluoromethylpiperidine as an oil. Yield 2.2 g, (73%), C13H24NOF3, m/z 260 (M+1), PMR (CDCl3): 1.7 (2H, d, CH2, j=10 Hz), 1.85 (1H, bs, OH, D2O exchangeable), 1.9 (2H, t, CH2, j=10 Hz), 2.3 (2H, t, CH2, j=10 Hz), 2.8 (2H, d, CH2, j=10 Hz), 3.55 (2H, s, CH2Ar), 7.2-7.4 (5H, m, ArH).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.02 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[F:15][C:16]([Si](C)(C)C)([F:18])[F:17].[F-].C([N+](CCCC)(CCCC)CCCC)CCC.Cl>C1COCC1>[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]([OH:14])([C:16]([F:18])([F:17])[F:15])[CH2:10][CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Name
Quantity
2.37 g
Type
reactant
Smiles
FC(F)(F)[Si](C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.02 g
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at 25-30° C. for 2 hr
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred for 2 hr
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate (3×25 ml)
WASH
Type
WASH
Details
washed with water (2×10 ml) and brine (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Residue obtained
CUSTOM
Type
CUSTOM
Details
after evaporation of solvent
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography over silica gel
WASH
Type
WASH
Details
Elute from a mixture of 5% methanol in chloroform

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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